molecular formula C9H7Cl3O2 B7844550 2-Chloro-3-(2,5-dichlorophenyl)propanoic acid

2-Chloro-3-(2,5-dichlorophenyl)propanoic acid

Cat. No.: B7844550
M. Wt: 253.5 g/mol
InChI Key: OJKJXJLMTGAREX-UHFFFAOYSA-N
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Description

2-Chloro-3-(2,5-dichlorophenyl)propanoic acid is an organic compound characterized by the presence of chlorine atoms and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2,5-dichlorophenyl)propanoic acid typically involves the chlorination of 3-(2,5-dichlorophenyl)propanoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include thionyl chloride or phosphorus trichloride, which act as chlorinating agents.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(2,5-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.

    Oxidation Reactions: The propanoic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

2-Chloro-3-(2,5-dichlorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2,5-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets. The chlorine atoms and the propanoic acid moiety play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects.

Comparison with Similar Compounds

  • 3-(2,5-Dichlorophenyl)propanoic acid
  • 2-Chloro-3-(3,5-dichlorophenyl)propanoic acid
  • 2,3-Dichlorophenylpropanoic acid

Comparison: 2-Chloro-3-(2,5-dichlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atoms, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different substitution patterns and reactivity profiles, making it a valuable compound for targeted applications.

Properties

IUPAC Name

2-chloro-3-(2,5-dichlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKJXJLMTGAREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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